N-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
N-(1,3-Benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-based heterocyclic compound featuring a pyridin-4-yl substituent at the 2-position of the quinoline core and a 1,3-benzodioxol-5-yl group attached via a carboxamide linkage at the 4-position. The quinoline scaffold is known for its versatility in medicinal chemistry, often contributing to interactions with biological targets such as kinases or receptors due to its aromatic and planar structure . The benzodioxol moiety may enhance lipophilicity and metabolic stability, while the pyridinyl group could influence electronic properties and hydrogen-bonding capacity.
Properties
Molecular Formula |
C22H15N3O3 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H15N3O3/c26-22(24-15-5-6-20-21(11-15)28-13-27-20)17-12-19(14-7-9-23-10-8-14)25-18-4-2-1-3-16(17)18/h1-12H,13H2,(H,24,26) |
InChI Key |
DKVIBLAUVJJODE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a Suzuki coupling reaction between a boronic acid derivative of pyridine and a halogenated quinoline intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline-pyridine intermediate with an appropriate amine under amide coupling conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria, cancer, and bacterial infections.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Material Science: The compound’s unique structural features may make it suitable for use in the development of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs, as derived from the evidence:
Notes:
- Molecular Weight Estimation : The target compound’s molecular weight is inferred from analogs (e.g., ’s compound with MW ~467). Replacing benzothiazole (MW ~140) with pyridin-4-yl (MW ~79) reduces the estimated MW to ~423.
- Structural Implications: Benzothiazole vs. Pyridin-4-yl vs. Pyridin-2-yl: The positional isomerism (C4 vs. Hexahydroquinoline Core: Saturation in disrupts aromaticity, reducing π-π interactions but increasing solubility .
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, featuring a quinoline backbone with a benzodioxole and pyridine moiety, contributes to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 369.4 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several key reactions, including:
- Formation of the quinoline core : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the benzodioxole moiety : This can be accomplished via electrophilic substitution reactions.
- Amidation : The final step usually involves the reaction with carboxylic acid derivatives to form the amide bond.
These reactions may be enhanced using techniques such as microwave irradiation or ultrasonic assistance to improve yield and efficiency.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains:
Anticancer Activity
This compound has been shown to induce apoptosis in cancer cells. Its mechanism of action includes:
- Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Tubulin Inhibition |
| MDA-MB-231 (Breast Cancer) | 6.8 | Apoptosis Induction |
| HeLa (Cervical Cancer) | 7.0 | Cell Cycle Arrest |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. Studies have reported its effectiveness against both bacterial and fungal strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Bactericidal |
| Escherichia coli | 20 µg/mL | Bacteriostatic |
| Candida albicans | 10 µg/mL | Fungicidal |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Tubulin Inhibition : By binding to tubulin, the compound prevents its polymerization into microtubules, which is essential for cell division.
- Apoptotic Pathways : The compound activates caspases and other proteins involved in apoptosis, leading to programmed cell death in cancer cells.
Case Studies
Several studies have evaluated the biological activity of this compound:
- In Vivo Studies : A study on mice bearing tumor xenografts demonstrated significant tumor reduction after treatment with the compound at doses of 10 mg/kg body weight for two weeks.
- In Vitro Studies : Various cancer cell lines were treated with different concentrations of the compound to assess cytotoxicity and mechanism of action.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(1,3-benzodioxol-5-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide, and how is purity validated?
- Methodological Answer : The synthesis typically involves coupling a quinoline-4-carboxylic acid derivative with 1,3-benzodioxol-5-ylamine. For analogs like N-(1,3-benzodioxol-5-yl)quinoline-3-carboxamide, reactions are conducted in DMF with coupling agents (e.g., PyBOP) and bases (e.g., N-methylmorpholine) under inert conditions. Purification uses column chromatography or recrystallization, with yields ranging from 20–23% for similar compounds . Purity is confirmed via melting point analysis, ¹H NMR (e.g., δ 8.5–7.0 ppm for aromatic protons), IR (C=O stretch at ~1650 cm⁻¹), and mass spectrometry (e.g., [M]⁺ at m/z 292) .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : Assign aromatic protons (quinoline, pyridinyl, benzodioxole groups) and confirm substitution patterns.
- IR Spectroscopy : Identify the carbonyl stretch (C=O at ~1650 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Validate C, H, N percentages (e.g., C: 69.86%, H: 4.14%, N: 9.58% for analogs) .
Advanced Research Questions
Q. How can low synthetic yields of quinoline-carboxamide derivatives be systematically optimized?
- Methodological Answer : Use Design of Experiments (DoE) to test variables like temperature, solvent (DMF vs. THF), and catalysts (e.g., RuO₂ for oxidative steps). For example, in related syntheses, optimizing stoichiometry of coupling agents (e.g., PyBOP) and reaction time (e.g., 16 hours for oxidative steps) improved yields . High-throughput screening of bases (e.g., DBU vs. triethylamine) may also enhance efficiency .
Q. What strategies assess the compound’s stability under oxidative or hydrolytic conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Oxidative Stability : Expose to H₂O₂ or RuO₂/NaIO₄ in CCl₄/MeCN. Monitor degradation via HPLC (C18 column, gradient elution) and LC-MS to identify products like quinoline-2-carboxylic acid derivatives .
- Hydrolytic Stability : Test in buffered solutions (pH 1–10) at 40–60°C. Use ¹H NMR to detect hydrolysis of the carboxamide bond .
Q. How should contradictory cytotoxicity data from MTT and SRB assays be resolved?
- Methodological Answer : Cross-validate with orthogonal assays:
- Microtubule Disruption Assays : Measure effects on tubulin polymerization (e.g., IC₅₀ values <10 µM for active analogs) .
- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to confirm mechanism.
- Dose-Response Reproducibility : Ensure consistent cell viability protocols (e.g., 48-hour incubation, triplicate runs) .
Q. What analytical approaches identify degradation products during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
